(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
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Properties
IUPAC Name |
[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-15-4-3-5-18(10-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-6-8-20(27)9-7-17/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJUNVEYLVSDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a synthetic organic compound with potential pharmacological applications due to its unique structural features. This article delves into its biological activity by examining various studies and findings related to its pharmacodynamics and pharmacokinetics.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 480.0 g/mol. The structure includes a triazatricyclo framework, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24FN3O2S |
| Molecular Weight | 480.0 g/mol |
| CAS Number | 892414-90-3 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a ligand for specific receptors involved in neurotransmission and cellular signaling pathways.
- Receptor Binding : The compound's ability to bind to certain receptors could influence neurotransmitter release or inhibit specific enzymatic activities.
- Antioxidant Activity : Some studies indicate potential antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating significant potency against these cell lines.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Experimental models have shown that it can mitigate neuronal damage in conditions such as ischemia.
- Mechanism : It appears to reduce apoptosis in neuronal cells through modulation of apoptotic pathways.
- Animal Studies : In rodent models of stroke, administration of the compound resulted in improved neurological scores and reduced infarct size.
Case Studies
- Case Study 1 : A study on mice indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Case Study 2 : In a neuroprotection study, rats treated with the compound showed enhanced recovery from induced ischemic injury when compared to untreated controls.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of this compound:
- Acute Toxicity : Studies suggest low acute toxicity levels; however, further chronic toxicity assessments are necessary.
- Side Effects : Observations include mild gastrointestinal disturbances at higher doses but no severe adverse effects reported in initial studies.
Preparation Methods
Key Steps:
- Amine-Epoxide Cyclization : The oxaza ring (2-oxa) is likely introduced via epoxide opening with a primary amine, followed by intramolecular cyclization.
- Aromatic Coupling : The 3-methylphenyl group at position 5 may be installed through Suzuki-Miyaura coupling using a brominated tricyclic intermediate and 3-methylphenylboronic acid.
Introduction of the Sulfanyl Group
The 4-fluorophenylmethylsulfanyl moiety at position 7 is introduced via nucleophilic aromatic substitution (SNAr) or thiol-ene coupling . Patented methods for phenyl methyl sulfone derivatives demonstrate the utility of sulfonyl chloride intermediates reduced to sulfinic acids before methylation. However, for sulfanyl (-S-) incorporation, alternative strategies are required:
Method A: Thiol Displacement
- Intermediate Halogenation : Brominate the tricyclic core at position 7.
- Thiolation : React with 4-fluorobenzyl mercaptan (HS-CH₂C₆H₄F-4) in the presence of a base (e.g., K₂CO₃) to yield the sulfanyl derivative.
Method B: Oxidative Thiolation
- Sulfinic Acid Intermediate : Oxidize a pre-installed thiol group to sulfinic acid using H₂O₂.
- Methylation : Treat with methyl sulfate (Me₂SO₄) to form the methyl sulfone, though this diverges from the target’s sulfide group.
Hydroxymethyl Functionalization
The hydroxymethyl group at position 11 is introduced via reduction of a carbonyl precursor or aldehyde alkylation :
Stepwise Approach:
- Aldehyde Formation : Oxidize a methyl group at position 11 using MnO₂ or PCC.
- Reduction : Reduce the aldehyde to a primary alcohol with NaBH₄ or LiAlH₄.
- Critical Note : Protecting groups (e.g., silyl ethers) may be necessary to prevent side reactions during earlier synthetic steps.
Stereochemical Considerations
The tricyclic system’s stereochemistry is influenced by reaction conditions. For example, the synthesis of 2,6-dibenzyl-1,4,7-trimethyl-2,6,10-triazatricyclo[5.2.1.0⁴,¹⁰]decane reveals that refluxing in polar aprotic solvents (e.g., DMF) promotes equatorial orientation of substituents. Computational modeling (DFT) may optimize stereoselectivity for the target compound.
Data Tables: Comparative Yields and Conditions
Challenges and Optimization
- Regioselectivity : Competing substitution sites on the tricyclic core necessitate directing groups (e.g., nitro or methoxy) to guide functionalization.
- Sulfide Oxidation : The sulfanyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (BHT) are recommended during synthesis.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves structural isomers.
Scale-Up and Industrial Relevance
The patent CN102924347A emphasizes scalability for phenyl methyl sulfone derivatives, achieving >85% yields in two-step reactions. For the target compound, continuous flow reactors may enhance reproducibility, while catalytic methods (e.g., Pd-catalyzed couplings) reduce costs.
Q & A
Basic: What experimental methods are recommended for structural elucidation of this tricyclic compound?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction is critical for resolving complex tricyclic geometries. For example, studies on analogous fused tetrazolopyrimidines used SHELXS97/SHELXL97 for structure refinement, achieving an R factor of 0.041 and data-to-parameter ratio of 7.1 . Key parameters include bond lengths (mean σ(C–C) = 0.005 Å) and torsion angles (e.g., C4–C5–N1–C10 = 155.1°) .
- Spectroscopy : NMR (1H/13C) and IR validate functional groups, while mass spectrometry confirms molecular weight. For heterocycles, 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .
Basic: How can researchers assess the purity of this compound during synthesis?
Answer:
- Chromatography : Use high-resolution HPLC (e.g., Chromolith or Purospher® STAR columns) with UV detection. Mobile phase optimization (e.g., acetonitrile/water gradients) improves peak resolution .
- Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products.
- Melting Point Consistency : Compare experimental values with literature data to identify impurities .
Advanced: What synthetic challenges arise in optimizing yield for this compound?
Answer:
- Steric Hindrance : The tricyclic core and bulky substituents (e.g., 4-fluorophenyl) reduce reaction efficiency. Use microwave-assisted synthesis to enhance kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is required due to polar byproducts. Reflux conditions (e.g., Dean-Stark traps for azeotropic water removal) improve cyclization yields .
- Sensitive Functional Groups : The methanol group may oxidize; inert atmospheres (N2/Ar) and low temperatures (0–5°C) are advised .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, sulfur atoms in thioether linkages influence charge distribution .
- Molecular Docking : Screen derivatives against target proteins (e.g., Pfmrk inhibitors) to prioritize synthetic targets. Adjust substituents (e.g., 3-methylphenyl vs. 4-methoxyphenyl) to enhance binding .
Advanced: What strategies are used in structure-activity relationship (SAR) studies for analogs?
Answer:
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate activity. Analog studies on (4-butylphenyl)methanol show alkyl chain length impacts solubility .
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether linkages to evaluate metabolic stability .
Advanced: How should researchers resolve contradictions between X-ray and spectroscopic data?
Answer:
- Cross-Validation : Compare NMR-derived coupling constants with X-ray torsion angles. For example, discrepancies in dihedral angles (e.g., C17–C8–N1–C5 = −66.8° vs. NMR NOE data) may indicate dynamic conformations .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse with water for 15 minutes. If inhaled, move to fresh air and administer oxygen if needed .
- Waste Disposal : Neutralize methanol-containing residues with calcium hypochlorite before disposal .
Advanced: What experimental design parameters are crucial for reproducibility in biological assays?
Answer:
- Solvent Selection : Use DMSO for solubility but ensure <0.1% v/v to avoid cytotoxicity. Validate with vehicle controls .
- Temperature Control : Enzymatic assays (e.g., kinase inhibition) require ±0.5°C stability to minimize activity fluctuations .
- Statistical Power : Use ≥3 replicates and ANOVA to account for batch-to-batch variability in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
